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The emergence and spread of drug-resistant Plasmodium falciparum strains represent a

significant threat to global malaria control efforts, necessitating the urgent discovery of new

antimalarial agents with novel mechanisms of action. This document details the discovery and

initial screening of TCMDC-135051, a promising lead compound from the 7-azaindole series

that targets a critical parasite protein kinase, PfCLK3.

Executive Summary
TCMDC-135051 was identified through a high-throughput screening campaign as a potent

inhibitor of P. falciparum cyclin-dependent like protein kinase-3 (PfCLK3), an enzyme essential

for parasite survival.[1][2] This compound demonstrates nanomolar activity against the

recombinant PfCLK3 enzyme and submicromolar parasiticidal activity against asexual blood-

stage parasites.[1][2] Importantly, TCMDC-135051 exhibits multi-stage activity, inhibiting liver

and gametocyte stages, which is crucial for prophylactic and transmission-blocking potential.[3]

[4] With high selectivity for the parasite kinase over its closest human orthologue, TCMDC-

135051 represents a validated and promising lead for the development of a new class of

antimalarials.[5]
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TCMDC-135051 was discovered through the screening of approximately 25,000 compounds,

which included the 13,533 molecules in the Tres Cantos Antimalarial Set (TCAMS).[1][2] A

specific screen of 24,619 compounds against the P. falciparum protein kinase PfCLK3

ultimately identified TCMDC-135051 as a potent inhibitor.[3]

Mechanism of Action: Targeting PfCLK3
The primary target of TCMDC-135051 is PfCLK3, a member of the cyclin-dependent like

protein kinase family.[1] This kinase is a crucial regulator of RNA splicing in the parasite

through the phosphorylation of serine/arginine-rich (SR) proteins, which are essential for the

correct assembly and function of the spliceosome.[1][6] By inhibiting PfCLK3, TCMDC-135051

disrupts essential RNA processing, leading to parasite death.[1][2][4] This mechanism is active

at multiple stages of the parasite's life cycle where RNA splicing is vital.[1][2]
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Caption: Inhibition of the PfCLK3 signaling pathway by TCMDC-135051.

Data Presentation
The following tables summarize the quantitative data from the initial screening of TCMDC-

135051.
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Table 1: In Vitro Activity of TCMDC-135051
Assay Type Target/Strain Parameter Value Reference

Kinase Inhibition
Recombinant

PfCLK3
IC₅₀ 4.8 nM [3]

Recombinant

PvCLK3 (P.

vivax)

IC₅₀ 33 nM [4]

Recombinant

PbCLK3 (P.

berghei)

IC₅₀ 13 nM [4]

Asexual Stage

P. falciparum

(3D7,

chloroquine-

sensitive)

EC₅₀ 180 nM [1][2]

P. falciparum

(general)
EC₅₀ 320 - 323 nM [3][4]

P. falciparum

(PfCLK3_G449P

mutant)

EC₅₀ 1806 nM [1][2]

Liver Stage P. berghei EC₅₀ 400 nM [3][4]

Gametocyte

Stage

P. falciparum

(early & late

stage)

EC₅₀ 800 - 910 nM [3]

Transmission

Stage

Exflagellation

Inhibition
EC₅₀ 200 nM [3]

Table 2: In Vivo Efficacy of TCMDC-135051
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Animal Model Parasite
Dosing
Regimen

Outcome Reference

Mouse P. berghei
50 mg/kg (twice

daily)

Near-complete

parasite

clearance

[3]

Table 3: Cytotoxicity and Selectivity of TCMDC-135051
Cell Line Assay Parameter Value Reference

Mouse HT-22
MTS Viability

Assay (48h)
IC₅₀ 8.1 µM [4]

Human Kinase
Kinase Inhibition

Assay
-

Did not inhibit the

closest human

orthologue,

PRPF4B

[5]

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

PfCLK3 In Vitro Kinase Assay
A time-resolved fluorescence energy transfer (TR-FRET) assay was employed to determine the

in vitro potency of compounds against the full-length recombinant protein kinase PfCLK3.[1][7]

[8]

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the

kinase. The phosphorylated peptide is detected by a Europium-labeled anti-

phosphoserine/threonine antibody. When a streptavidin-allophycocyanin (APC) conjugate is

added, it binds to the biotinylated peptide, bringing the Europium and APC in close proximity.

Excitation of Europium results in FRET to APC, generating a signal that is proportional to

kinase activity.

Procedure:
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The kinase, substrate, and ATP are incubated with varying concentrations of the test

compound (e.g., TCMDC-135051).

The detection reagents (Europium-antibody and Streptavidin-APC) are added.

The plate is incubated to allow for binding and signal development.

The TR-FRET signal is read on a suitable plate reader.

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

Asexual Blood Stage Parasite Viability Assay
The parasiticidal activity of TCMDC-135051 was assessed against chloroquine-sensitive (3D7)

strains of P. falciparum.[1][7]

Principle: Parasite viability is typically measured by quantifying the activity of parasite-

specific lactate dehydrogenase (pLDH) or by using DNA-intercalating dyes like SYBR Green

I.

Procedure (SYBR Green I method):

Synchronized ring-stage P. falciparum cultures are plated in 96-well plates.

Compounds are added in a serial dilution format.

Plates are incubated for 72 hours under standard parasite culture conditions (5% O₂, 5%

CO₂, 90% N₂).

SYBR Green I lysis buffer is added to each well to release parasite DNA.

Fluorescence is measured (Excitation: ~485 nm, Emission: ~530 nm).

EC₅₀ values are determined from the dose-response curves, representing the

concentration at which parasite growth is inhibited by 50%.

Cytotoxicity Assay
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The cytotoxicity of TCMDC-135051 was evaluated against the mouse hippocampal cell line HT-

22.[4]

Principle: The MTS assay is a colorimetric method for determining the number of viable cells.

The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan

product that is soluble in culture medium.

Procedure:

HT-22 cells are seeded in 96-well plates and allowed to adhere.

The compound is added at various concentrations.

Plates are incubated for 48 hours.

MTS reagent is added to each well.

After a further incubation period (typically 1-4 hours), the absorbance is measured at ~490

nm.

The IC₅₀ value is calculated, representing the concentration that reduces cell viability by

50%.
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Screening Workflow for TCMDC-135051
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Caption: High-level experimental workflow for the screening of TCMDC-135051.
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Structure-Activity Relationship (SAR) Studies
Initial efforts to establish a structure-activity relationship (SAR) for TCMDC-135051 focused on

its 7-azaindole core scaffold.[1][8] A total of 14 analogues were synthesized and assessed in

the TR-FRET kinase assay, with 11 of these further evaluated in the live parasite viability

assay.[1][2][7] These studies established key relationships for substituents on the A and B rings

of the molecule, providing a foundation for future lead optimization.[1][2]

Conclusion
TCMDC-135051 is a highly promising antimalarial lead compound discovered through a

targeted screening campaign. Its potent and selective inhibition of PfCLK3, a kinase essential

for parasite RNA splicing, provides a novel mechanism of action. The compound demonstrates

activity across multiple, clinically relevant stages of the parasite life cycle, including asexual

blood stages, liver stages, and gametocytes, positioning it as a potential agent for treatment,

prophylaxis, and transmission blocking.[1][3] The favorable initial cytotoxicity profile and

established SAR pave the way for medicinal chemistry efforts to optimize this series into a

preclinical candidate for the fight against malaria.[5][8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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